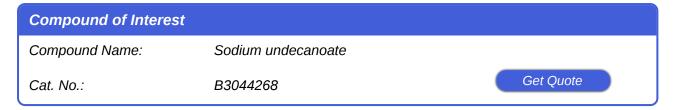


Application Notes and Protocols for Micellar Electrokinetic Chromatography (MEKC) using Sodium Undecanoate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that extends the capabilities of capillary electrophoresis (CE) to the analysis of neutral and hydrophobic compounds. This is achieved by the addition of a surfactant to the running buffer at a concentration above its critical micelle concentration (CMC). The surfactant molecules self-assemble into micelles, which act as a pseudostationary phase, allowing for differential partitioning of analytes and enabling their separation.

Sodium undecanoate, a long-chain carboxylate surfactant, can be utilized as an effective pseudostationary phase in MEKC for the separation of a variety of analytes, particularly those with moderate to high hydrophobicity. Its anionic nature allows for strong electrophoretic mobility of the micelles, creating a wide elution window for separation. These application notes provide a detailed protocol for the use of **sodium undecanoate** in MEKC for drug analysis and related applications.

Principle of MEKC Separation with Sodium Undecanoate



In a typical MEKC setup with an uncoated fused-silica capillary, a strong electroosmotic flow (EOF) is generated towards the cathode. **Sodium undecanoate**, being an anionic surfactant, forms negatively charged micelles that have an electrophoretic mobility towards the anode. However, the magnitude of the EOF is generally greater than the electrophoretic mobility of the micelles, resulting in a net migration of both the buffer and the micelles towards the cathode, albeit at different velocities.

Neutral analytes will partition between the aqueous buffer phase and the hydrophobic core of the **sodium undecanoate** micelles. Analytes with greater hydrophobicity will interact more strongly with the micelles and will therefore have a longer migration time, being retained by the slower-moving pseudostationary phase. Charged analytes will have their own electrophoretic mobility and will also interact with the charged surface of the micelles, leading to a complex but highly selective separation mechanism.

Physicochemical Properties of Sodium Undecanoate

A critical parameter for the successful implementation of MEKC is the Critical Micelle Concentration (CMC) of the surfactant. The CMC is the concentration at which micelle formation begins. For effective separation, the surfactant concentration in the running buffer must be significantly above the CMC. While a precise experimental value for the CMC of **sodium undecanoate** is not readily available in the literature, it can be reasonably estimated based on the values of homologous sodium carboxylates.

Table 1: Estimated Physicochemical Properties of Sodium Undecanoate



| Parameter | Estimated Value | Notes |
|--------------------------------------|-----------------|--|
| Critical Micelle Concentration (CMC) | 15 - 30 mM | Estimated based on the CMC of sodium decanoate (~60-90 mM) and sodium dodecanoate (~20-25 mM). The CMC generally decreases with increasing alkyl chain length. |
| Aggregation Number | 30 - 60 | The number of surfactant monomers per micelle. This is an estimate based on similar long-chain carboxylate surfactants. |
| Micelle Charge | Anionic | Due to the carboxylate head group. |

Experimental ProtocolsPreparation of Buffers and Solutions

a. Running Buffer (Background Electrolyte - BGE):

A common buffer system for MEKC is a borate or phosphate buffer due to their good buffering capacity at alkaline pH, which ensures a strong and stable EOF.

Table 2: Recommended Running Buffer Composition



| Component | Concentration | Purpose |
|--|---------------|---|
| Sodium Tetraborate | 20 - 50 mM | Primary buffer component, maintains pH. |
| Sodium Dihydrogen Phosphate | 10 - 20 mM | Can be used in combination with borate for pH adjustment and to modify selectivity. |
| Sodium Undecanoate | 50 - 100 mM | Micelle-forming surfactant (pseudostationary phase). This concentration is well above the estimated CMC. |
| Organic Modifier (e.g., Methanol, Acetonitrile) | 5 - 20% (v/v) | Optional. Can be added to improve the solubility of hydrophobic analytes and modify the partitioning equilibrium, thereby altering selectivity. |
| рН | 8.5 - 9.5 | Adjusted with 1 M NaOH or 1 M HCl. A higher pH ensures a strong EOF. |

Protocol for 100 mL of Running Buffer (25 mM Borate, 75 mM Sodium Undecanoate, pH 9.0):

- Weigh 0.953 g of sodium tetraborate decahydrate and dissolve in approximately 80 mL of high-purity water.
- Weigh 1.56 g of **sodium undecanoate** and add it to the borate solution.
- Stir the solution until the sodium undecanoate is completely dissolved. Gentle heating may
 be applied to aid dissolution, but the solution should be cooled to room temperature before
 pH adjustment.
- Adjust the pH of the solution to 9.0 using 1 M NaOH or 1 M HCl.
- Bring the final volume to 100 mL with high-purity water.



- Filter the buffer through a 0.45 μm syringe filter before use to remove any particulate matter.
- b. Sample Preparation:
- Dissolve the analyte(s) of interest in a suitable solvent. Ideally, the sample solvent should be similar in composition to the running buffer to minimize injection-related band broadening. If a different solvent is used, it is recommended to dissolve the sample in a weaker solvent than the BGE to achieve stacking and improve sensitivity.
- A typical sample concentration range is 0.1 1 mg/mL.
- Filter the sample solution through a 0.45 µm syringe filter.

MEKC-CE System and Conditions

The following are typical starting conditions for an MEKC separation using **sodium undecanoate**. These parameters should be optimized for the specific application.

Table 3: Typical MEKC-CE Instrumental Parameters



| Parameter | Typical Value/Range | Notes |
|-------------|--|---|
| Capillary | Fused-silica, 50-75 μm i.d., 40-60 cm total length (30-50 cm effective length) | Uncoated capillaries are standard. |
| Voltage | +15 to +25 kV | Higher voltages lead to shorter analysis times but can generate excessive Joule heating. |
| Temperature | 20 - 30 °C | Temperature control is crucial for reproducible migration times. |
| Injection | Hydrodynamic (pressure) or Electrokinetic | Hydrodynamic injection (e.g., 50 mbar for 5 s) is generally preferred for quantitative analysis. |
| Detection | UV-Vis (e.g., 200, 214, 254 nm) or Mass Spectrometry (MS) | Wavelength should be chosen based on the analyte's chromophore. MS detection requires a volatile buffer system. |

Capillary Conditioning

Proper capillary conditioning is essential for achieving reproducible results.

- New Capillary:
 - Flush with 1 M NaOH for 20-30 minutes.
 - Flush with high-purity water for 10-15 minutes.
 - Flush with the running buffer for at least 20 minutes.
- · Between Runs:

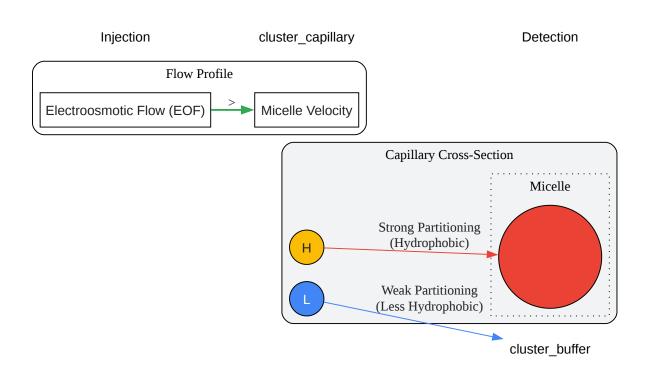


- Flush with 0.1 M NaOH for 2-3 minutes.
- Flush with high-purity water for 2-3 minutes.
- Flush with the running buffer for 3-5 minutes.

Visualizations Experimental Workflow







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